REACTION_CXSMILES
|
[H][H].[CH3:3][N:4]([CH2:11][CH:12]([OH:17])[CH2:13][N:14]=[N+]=[N-])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>[Pd].C(O)C>[CH3:3][N:4]([CH2:11][CH:12]([OH:17])[CH2:13][NH2:14])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
3-(N-methyl-N-phenylamino)-2-hydroxypropylazide
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)CC(CN=[N+]=[N-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the palladium-on-carbon catalyst was removed from the reaction mixture by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC=C1)CC(CN)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |